![molecular formula C15H17NO B1306282 (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine CAS No. 354552-07-1](/img/structure/B1306282.png)
(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine
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Description
(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine, also known as FMBA, is an aromatic heterocyclic compound with a diverse range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMBA.
Scientific Research Applications
Organic Synthesis and Reactivity
Furan derivatives have been extensively studied for their unique reactivity in organic synthesis. For instance, Mironov et al. (2016) described the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, leading to the formation of structurally complex and diverse spiro compounds. These reactions are highly regio- and stereoselective, showcasing the potential of furan derivatives in the synthesis of intricate molecular architectures (Mironov, Bagryanskaya, & Shults, 2016).
Pharmacological Applications
Some furan derivatives have shown promising pharmacological properties. Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities. This study highlighted the potential of furan-based compounds in developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Material Science
Furan derivatives also find applications in material science. For instance, Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the versatility of furan derivatives in the synthesis of electroactive polymers. These materials exhibit promising properties for applications in electronics and as advanced materials (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).
Synthesis of Heterocycles
Furan derivatives are key intermediates in the synthesis of various heterocycles, which are crucial in drug development and other areas. Friedrich et al. (2002) demonstrated the use of furan derivatives in synthesizing trisubstituted pyrroles, a class of compounds with significant chemical and biological relevance (Friedrich, Wächtler, & Meijere, 2002).
Antimicrobial and Nematicidal Activities
Furan derivatives have been explored for their biological activities, including antimicrobial and nematicidal properties. Reddy et al. (2010) synthesized a series of furan-based compounds and evaluated their nematicidal and antimicrobial activities, identifying several compounds with significant efficacy. This research opens up new avenues for the development of furan-based bioactive compounds (Reddy, Rao, Yakub, & Nagaraj, 2010).
properties
IUPAC Name |
N-[1-(furan-2-yl)-3-methylbut-3-enyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(2)11-14(15-9-6-10-17-15)16-13-7-4-3-5-8-13/h3-10,14,16H,1,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSQOXSUKTXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389860 |
Source
|
Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |
CAS RN |
354552-07-1 |
Source
|
Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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